molecular formula C15H10BrClN2O3S B2427001 (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396874-23-9

(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2427001
CAS RN: 1396874-23-9
M. Wt: 413.67
InChI Key: HIAFYBIHWIWPQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis information available for “(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone”, a similar compound has been synthesized in a study . In this study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cytotoxicity : The synthesis of related compounds like 2-aroyl-5-bromobenzo[b]furan-3-ol and their cytotoxicity on human cancer cell lines was explored. These compounds showed promising inhibiting abilities on Hep-G2 cells, indicating potential in cancer research (Công et al., 2020).

Chemical Properties and Reactions

  • Alkylation and Antimicrobial Properties : The alkylation of similar compounds and their antibacterial activity towards various microbial strains were investigated. These studies are crucial for understanding the compound's potential in developing new antimicrobial agents (Authors not listed, 2020).

Biological Activities

  • Antimicrobial and Antioxidant Evaluation : Research on related compounds like thiazolyl pyrazole and benzoxazole revealed their significant antimicrobial activities. This underscores the potential of such compounds in pharmaceutical applications (Landage et al., 2019).
  • Antiviral Activity : Investigations on derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides showed some compounds possess antiviral activities, which can be pivotal in the development of new antiviral drugs (Chen et al., 2010).

Drug Discovery and Development

  • Docking Studies for Antibacterial Activity : Novel synthesized compounds underwent molecular docking studies to understand their antibacterial activity. These studies are crucial in drug discovery, providing insights into the molecular interactions and efficacy of potential drugs (Shahana & Yardily, 2020).

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3S/c16-12-5-4-10(22-12)14(20)19-6-8(7-19)21-15-18-13-9(17)2-1-3-11(13)23-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAFYBIHWIWPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

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